Spirit yellow
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6408-41-9 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-hydroxy-5-[(2-methoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-5-3-2-4-11(13)16-15-9-6-7-12(17)10(8-9)14(18)19/h2-8,17H,1H3,(H,18,19) |
InChI Key |
QNNHJQIDIIIMHV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O |
Other CAS No. |
6408-41-9 |
Origin of Product |
United States |
Molecular Structure and Electronic Configuration of Quinoline Yellow Ss
Detailed Structural Elucidation of the Quinophthalone Framework
The foundational structure of Quinoline (B57606) Yellow SS is the quinophthalone framework. This framework is a conjugated system derived from the chemical fusion of two heterocyclic moieties: a quinoline ring system and an indane-1,3-dione system. macsenlab.com The synthesis, first described in 1878, involves the condensation reaction between quinaldine (B1664567) (2-methylquinoline) and phthalic anhydride (B1165640) at high temperatures. wikipedia.org
The resulting molecule, with the chemical formula C18H11NO2, consists of the indane-1,3-dione group attached at its second carbon to the second carbon of the quinoline ring. chemeurope.com This linkage creates a largely planar molecular structure, which is crucial for its electronic and chromophoric properties. The entire structure is a conjugated system, meaning it has alternating single and double bonds, which allows for the delocalization of pi-electrons across the molecule.
| Property | Value |
|---|---|
| Chemical Formula | C18H11NO2 |
| Molar Mass | 273.29 g/mol |
| CAS Number | 8003-22-3 |
| Appearance | Yellow powder |
| Melting Point | 240 °C (464 °F; 513 K) |
Investigation of Tautomeric Equilibria and Interconversion Mechanisms
Quinoline Yellow SS does not exist as a single, static structure but rather as a mixture of at least two tautomers. wikipedia.org Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon in Quinoline Yellow SS arises from the indane-1,3-dione portion of the molecule, which is a β-diketone. macsenlab.com
The primary tautomeric equilibrium is between the diketo form and an enol form.
Diketo form: This is the standard 2-(2-quinolyl)-1,3-indandione structure, with two carbonyl (C=O) groups.
Enol form: In this form, a proton migrates from the central carbon (alpha-carbon) of the diketone system to one of the carbonyl oxygen atoms, creating a hydroxyl (-OH) group and a carbon-carbon double bond (C=C).
The interconversion between these forms is a dynamic equilibrium. Recent spectroscopic studies suggest that Quinoline Yellow exhibits a phenomenon known as excited-state intramolecular proton transfer (ESIPT). wikipedia.org In the ESIPT process, upon absorption of light, a proton is transferred within the molecule, from a donor to an acceptor group. This rapid, reversible process is believed to contribute to the dye's notable photostability by providing an efficient pathway for the dissipation of absorbed light energy. wikipedia.org
Analysis of Electronic Delocalization and Chromophoric Properties
The vibrant color of Quinoline Yellow SS is a direct result of its molecular structure, specifically its chromophore. A chromophore is the part of a molecule responsible for its color. stainsfile.com In Quinoline Yellow SS, the chromophore is the entire extended conjugated system of delocalized π-electrons that spans both the quinoline and indane-1,3-dione ring systems. google.com
This extensive delocalization lowers the energy gap between the molecule's highest occupied molecular orbital (HOMO) and its lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb photons of lower energy, which correspond to light in the visible portion of the electromagnetic spectrum. stainsfile.com Specifically, Quinoline Yellow SS absorbs light in the violet-blue region, with a maximum absorption wavelength (λmax) reported to be around 420 nm. fao.org The light that is not absorbed is reflected, which our eyes perceive as the complementary color, a bright greenish-yellow.
Conformational Analysis and Steric Hindrance Effects
Steric hindrance can occur due to the spatial arrangement of atoms. In Quinoline Yellow SS, there is a single bond connecting the quinoline ring system to the indane-1,3-dione moiety. While there is free rotation around this bond, a completely coplanar arrangement of the two ring systems could lead to steric repulsion between hydrogen atoms on the respective rings. This repulsion may cause a slight twist or dihedral angle between the planes of the two ring systems. This deviation from perfect planarity can subtly influence the electronic properties and, therefore, the exact absorption spectrum and color of the dye. While significant steric hindrance would disrupt the π-system and alter the color, the observed properties of the dye suggest that any such deviation from planarity is minimal, allowing for effective electronic delocalization across the molecule.
Synthetic Methodologies and Chemical Transformations of Quinoline Yellow Ss
Classical Synthetic Routes to Quinophthalone Dyes
The foundational methods for synthesizing quinophthalone dyes, including Quinoline (B57606) Yellow SS (Spirit Soluble), have been established for over a century and rely on high-temperature condensation reactions.
The primary and most traditional method for preparing Quinoline Yellow SS is the condensation of quinaldine (B1664567) (2-methylquinoline) with phthalic anhydride (B1165640). wikipedia.org This reaction was first described in 1878 and involves the fusion of the reactants at elevated temperatures, typically ranging from 190°C to 220°C. The process often utilizes a catalyst, such as zinc chloride, to facilitate the reaction, which proceeds via a mechanism analogous to a Friedel-Crafts acylation. scribd.com In this reaction, water is eliminated as a byproduct, leading to the formation of the quinophthalone structure, 2-(2-quinolyl)-1,3-indandione. google.com The reaction can be carried out by heating the components in an oil bath for several hours. scribd.comgoogle.com
| Parameter | Condition | Impact | Source |
| Reactants | Phthalic anhydride, Quinaldine | Core components for Quinoline Yellow SS | wikipedia.orgscribd.com |
| Catalyst | Zinc Chloride (optional) | Facilitates condensation | scribd.com |
| Temperature | 190°C - 220°C | High temperature required for fusion | google.com |
| Duration | 4 - 6 hours | Varies based on specific conditions | |
| Yield | ~80% | Dependent on conditions | scribd.com |
This interactive table summarizes the classical condensation reaction conditions for Quinoline Yellow SS synthesis.
To modify the properties of the resulting dye, such as its color, fastness, or other chemical characteristics, substituted precursors can be used in the condensation reaction. wikipedia.org By replacing phthalic anhydride or quinaldine with their substituted derivatives, a wide array of quinophthalone analogs can be synthesized.
For instance, research has shown the condensation of 6-phenacitamido quinaldine with various substituted phthalic anhydrides, such as 3-nitrophthalic anhydride and 4-nitrophthalic anhydride, in the presence of anhydrous zinc chloride. scribd.com Similarly, C-phenyl substituted quinaldines can be condensed with phthalic anhydride to produce C-phenyl quinophthalones. google.com Another example involves the reaction of methylisopropyl-quinaldine with phthalic anhydride to yield methyl-isopropyl-quinoline yellow. rsc.org These substitutions on either of the core aromatic rings allow for the fine-tuning of the final dye's properties.
| Substituted Precursor 1 | Substituted Precursor 2 | Resulting Analog | Source |
| 6-Phenacitamido quinaldine | 3-Nitrophthalic anhydride | Nitro-substituted 6-phenacitamido quinophthalone | scribd.com |
| 6-Phenacitamido quinaldine | 4-Nitrophthalic anhydride | Nitro-substituted 6-phenacitamido quinophthalone | scribd.com |
| C-phenyl quinaldine | Phthalic anhydride | C-phenyl quinophthalone | google.com |
| Methylisopropyl-quinaldine | Phthalic anhydride | Methyl-isopropyl-quinoline yellow | rsc.org |
This interactive table provides examples of substituted precursors used for the synthesis of targeted quinophthalone dye analogs.
Derivatization Strategies for Modified Solubility and Functionality
Quinoline Yellow SS, being "spirit soluble," is inherently insoluble in water. wikipedia.org To alter its properties, particularly solubility, various derivatization strategies are employed.
The most significant derivatization of Quinoline Yellow SS is sulfonation, which converts the water-insoluble dye into its water-soluble (WS) counterpart, Quinoline Yellow WS (also known as C.I. Acid Yellow 3). wikipedia.orgsmolecule.com This transformation is crucial for its use in applications requiring aqueous solutions. google.com
The sulfonation is typically carried out using strong sulfonating agents like oleum (B3057394) (fuming sulfuric acid). smolecule.comnih.gov The process involves treating the crude quinophthalone with oleum, which introduces sulfonic acid (-SO₃H) groups onto the aromatic rings. The reaction conditions, such as temperature and the concentration of sulfur trioxide in the oleum, determine the degree of sulfonation. For example, a Russian patent details a method using 65% oleum at 40–60°C for 1.5 hours.
The sulfonation is not entirely selective, resulting in a mixture of products. fao.org Sulfonic acid groups are primarily introduced at the 6- and 8-positions of the quinoline ring. google.com The final product, technical Quinoline Yellow WS, is therefore a mixture of mono-, di-, and sometimes trisulfonated sodium salts of the quinophthalone, with disulfonates being the principal component. fao.orggoogle.comatamanchemicals.com Purification processes can be employed to remove inorganic salts and by-products, and to isolate specific sulfonated fractions. google.comjst.go.jp
Beyond sulfonation, other functionalization reactions of the quinophthalone structure have been explored, although less extensively. One notable transformation is the photochemical oxidation of Quinoline Yellow SS. rsc.org Studies have shown that in the presence of a sensitizer (B1316253) like Methylene Blue or Rose Bengal, or even through self-sensitization, the dye undergoes photo-oxidation. rsc.org The reaction proceeds via the interaction of singlet oxygen with the dye molecule, leading to the cleavage of the indandione ring system. The identified products of this reaction are phthalic acid, quinoline-2-carbaldehyde, and quinoline-2-carboxylic acid. rsc.org This demonstrates a pathway for the degradation of the chromophore.
Additionally, the quinoline nucleus is known to be susceptible to various organic reactions, suggesting potential for further functionalization, although specific examples directly pertaining to Quinoline Yellow SS are not widely documented in the context of creating new functional dyes. The molecule has also been identified as an agonist for the aryl hydrocarbon receptor, a functional interaction that is key to its biological activity. acs.org
Advancements in Green Chemistry Approaches for Quinoline Yellow SS Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods in the chemical industry. For the synthesis of Quinoline Yellow SS and related quinophthalones, several green chemistry approaches have been investigated to reduce waste, eliminate hazardous solvents, and improve energy efficiency.
One significant advancement is the development of solvent-free synthesis methods. A patented process describes the condensation of quinaldine with a molar excess of phthalic anhydride, where the anhydride itself serves as both a reactant and the reaction solvent. google.com This method, operating at 200–220°C, not only eliminates the need for external organic solvents but also can achieve high yields of 85–90%.
Microwave-assisted synthesis represents another key green approach. The condensation of quinaldine derivatives and phthalic anhydrides can be significantly accelerated under solvent-free conditions using microwave irradiation, often in the presence of a solid support like silica (B1680970) gel as a catalyst. researchgate.netnih.gov This technique dramatically reduces reaction times, often to just a few minutes, while providing high yields. researchgate.netresearchgate.net Other catalysts, such as the Lewis acid BF₃/Et₂O, have also been used effectively under solvent-free reflux conditions. rsc.orgresearchgate.net These methods align with green chemistry principles by minimizing solvent use and often improving energy efficiency. clockss.orgscispace.com
| Green Approach | Key Features | Advantages | Source |
| Solvent-Free Synthesis | Uses excess phthalic anhydride as solvent. | Eliminates organic solvents, reduces waste. | google.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation with silica gel catalyst. | Drastically reduced reaction times (minutes), high yields, solvent-free. | researchgate.netnih.gov |
| Lewis Acid Catalysis | Employs BF₃/Et₂O catalyst under solvent-free conditions. | Efficient synthesis without traditional solvents. | rsc.orgresearchgate.net |
This interactive table summarizes modern green chemistry approaches for the synthesis of quinophthalone dyes.
Advanced Spectroscopic and Analytical Characterization of Quinoline Yellow Ss
High-Resolution Spectroscopic Probes for Structural Analysis
High-resolution spectroscopic methods are indispensable for a detailed understanding of the molecular architecture of Quinoline (B57606) Yellow SS. These techniques provide insights into its vibrational modes, atomic connectivity, and electronic properties.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Bond Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for characterizing the chemical bonds within the Quinoline Yellow SS molecule. Studies have utilized FTIR and Raman spectroscopy to investigate the vibrational modes of quinoline and its derivatives, providing a basis for understanding the spectral features of Quinoline Yellow SS. researchgate.net These techniques can identify characteristic functional groups and provide information about the molecular structure. For instance, in a study of polysubstituted quinolines, infrared spectroscopy was used alongside other techniques to confirm the structure and purity of the synthesized compounds. rsc.org
Nuclear Magnetic Resonance Spectroscopy for Molecular Connectivity and Isomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure and isomeric purity of organic compounds like Quinoline Yellow SS. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule. clockss.orgrsc.org
A dynamic NMR effect has been observed in the ¹³C NMR spectra of quinophthalone (the core structure of Quinoline Yellow SS), which is attributed to restricted rotation around the polarized carbon-carbon double bond. researchgate.net This provides insight into the molecule's conformational dynamics. Furthermore, NMR is crucial for identifying and quantifying impurities, which is essential for quality control. nih.govsigmaaldrich.comacs.org For example, ¹H NMR data has been documented for various related compounds, providing a reference for spectral interpretation. clockss.orgrsc.org The purification and characterization of Quinoline Yellow components often rely on NMR for structural confirmation after separation. nih.gov
Below is a table summarizing typical NMR data for related quinoline structures, illustrating the type of information obtained from these analyses.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.86-7.81 | m | Aromatic Protons |
| ¹H | 5.32 | d | CH |
| ¹³C | 193.76 | s | C=O |
| ¹³C | 160.19 | s | Aromatic Carbon |
| Note: This table is a generalized representation based on data for similar quinoline derivatives and not specific to Quinoline Yellow SS itself. clockss.org |
Advanced Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions within the Quinoline Yellow SS molecule. The UV-visible absorption spectrum of an aqueous solution of the water-soluble form of Quinoline Yellow shows a maximum absorption wavelength at approximately 411-414 nm. europa.eufao.org For the solvent-soluble form, the peak is around 413 nm in PBS and has been reported at 223 nm as well. photochemcad.comaatbio.comaatbio.com
Recent spectroscopic studies suggest that Quinoline Yellow exhibits excited-state intramolecular proton transfer (ESIPT), which may contribute to its notable photostability. wikipedia.org The solvent environment can significantly influence the absorption and fluorescence properties of dyes like Quinoline Yellow SS, affecting both the intensity and the wavelength of maximum absorption. atto-tec.comiwaponline.comjmchemsci.com
| Spectroscopic Technique | Parameter | Value | Solvent |
| UV-Vis Absorption | λmax | ~411 nm | Aqueous Acetic Acid |
| UV-Vis Absorption | λmax | ~414 nm | Water |
| UV-Vis Absorption | λmax | 413 nm | PBS |
| This table presents a summary of reported absorption maxima for Quinoline Yellow and its water-soluble variant. europa.eufao.orgphotochemcad.com |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a critical analytical technique for confirming the molecular formula and elucidating the fragmentation pathways of Quinoline Yellow SS. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the definitive identification of the compound. clockss.org The chemical formula for Quinoline Yellow SS is C₁₈H₁₁NO₂, with a molar mass of 273.29 g/mol . wikipedia.org
Studies involving the analysis of components of commercial Quinoline Yellow have utilized electrospray ionization mass spectrometry (ESI-MS) to characterize the purified fractions. nih.govresearchgate.net Furthermore, techniques like matrix-assisted laser desorption/ionization tandem mass spectrometry (MALDI-MS/MS) have been used to identify related pigments in complex matrices. researchgate.net Analysis by GC-MS has also been employed in the characterization of Quinoline Yellow SS and its degradation products. nih.govdtic.mil
Chromatographic Separations for Purity Assessment and Mixture Component Identification (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)
Chromatographic techniques are essential for assessing the purity of Quinoline Yellow SS and for identifying and quantifying the components in mixtures. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. sielc.comscispace.com
Reversed-phase HPLC (RP-HPLC) methods have been developed for the simultaneous determination of Quinoline Yellow and other food dyes. researchgate.netscispace.com These methods can separate the main components from subsidiary coloring matters and non-colored impurities. fao.org The performance of these separations is often characterized by parameters such as retention time, resolution, and peak shape. sielc.com For instance, a study on the water-soluble form of Quinoline Yellow (Quinoline Yellow WS) demonstrated its separation into mono-, di-, and trisulfonated components using a specialized HPLC method. sielc.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of Quinoline Yellow SS, often after a chemical reduction or extraction process. nih.govdtic.milresearchgate.net
| Chromatographic Method | Stationary Phase | Mobile Phase | Detection |
| RP-HPLC | C18 | Acetonitrile/Buffer | UV-Vis |
| BIST™ HPLC | Cation-exchange | Acetonitrile/TMDAP formate | VIS 412 nm |
| This table summarizes typical conditions used in the chromatographic analysis of Quinoline Yellow and its derivatives. researchgate.netsielc.com |
Elemental Analysis and Compositional Verification Techniques (e.g., Energy-Dispersive X-ray Fluorescence Spectrometry, Laser Ablation Inductively Coupled Plasma Mass Spectrometry)
Elemental analysis techniques are employed to verify the elemental composition of Quinoline Yellow SS and to detect the presence of any inorganic impurities. Techniques such as X-ray fluorescence (XRF) and laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) are powerful tools for this purpose. researchgate.netcrime-scene-investigator.net
While XRF is a non-destructive technique useful for identifying the elemental composition of a sample, LA-ICP-MS offers very low detection limits for trace elements. crime-scene-investigator.netnih.gov These methods are particularly valuable in forensic analysis and in the quality control of materials where even trace amounts of certain elements can be significant. fiu.edu For instance, these techniques have been compared for the discrimination of paint samples, which can contain similar organic pigments. crime-scene-investigator.net ICP-MS and other atomic spectroscopy methods are also used to determine the concentration of specific metals in dye preparations. mdpi.com
Microscopic Techniques for Crystalline Structure and Morphology (e.g., Electron Microscopy, Scanning Probe Microscopy)
The investigation of the crystalline structure and surface morphology of Quinoline Yellow SS, a spirit-soluble quinophthalone dye, is crucial for understanding its physical properties and performance in various applications. wikipedia.org Advanced microscopic techniques, including electron microscopy and scanning probe microscopy, provide nanoscale insights into the particle size, shape, and surface characteristics of this compound.
Electron Microscopy
Electron microscopy techniques, such as Field Emission Scanning Electron Microscopy (FE-SEM) and High-Resolution Transmission Electron Microscopy (HR-TEM), have been employed to analyze the structural and optical properties of Quinoline Yellow SS. researchgate.net These analyses, often used in conjunction with X-ray Diffraction (XRD), reveal detailed information about the dye's particulate nature.
Research has shown that Quinoline Yellow SS can possess an orthorhombic crystal structure. researchgate.net Studies combining XRD with electron microscopy have estimated the particle size to be approximately 40 nm. researchgate.net Further morphological studies using Scanning Electron Microscopy (SEM) on powdered samples and thin films have been conducted to observe surface texture and porosity. psu.edu These examinations can reveal morphological changes in the dye when processed into different forms, such as thin films.
In the context of aerosol studies, the mass median aerodynamic diameter of Quinoline Yellow SS particles has been measured to be in the range of 3.1 to 4.1 µm, providing data on the larger-scale morphology of the dye when dispersed.
Scanning Probe Microscopy
Scanning Probe Microscopy (SPM), particularly Atomic Force Microscopy (AFM), offers a powerful method for characterizing the surface topography of materials at the nanoscale without the need for a vacuum environment. researchgate.net AFM has been utilized to study the surface roughness of thin films prepared from Quinoline Yellow. This technique provides three-dimensional surface profiles and quantitative data on surface features, which is valuable for applications where the dye is used as a coating or in a film. Morphological studies using AFM have highlighted differences in surface characteristics and porosities in composite materials containing quinophthalone dyes. science.gov
Interactive Table: Summary of Microscopic Analysis Findings for Quinoline Yellow SS
| Microscopic Technique | Sample Form | Key Findings | Reference |
| FE-SEM & HR-TEM | Powder | Orthorhombic crystal structure confirmed; Estimated particle size of ~40 nm. | researchgate.net |
| SEM | Powder | Revealed surface texture and porosity. | psu.edu |
| SEM | Aerosol | Mass median aerodynamic diameter of 3.1 to 4.1 µm. | |
| AFM | Thin Film | Used to study surface roughness and topography. | science.gov |
Theoretical and Computational Chemistry of Quinoline Yellow Ss
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Quinoline (B57606) Yellow SS. These methods model the behavior of electrons within the molecule, providing a basis for interpreting its chemical and physical properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for determining the ground-state energy and optimized geometries of molecules like Quinoline Yellow SS. mdpi.comnih.gov DFT calculations have been employed to study the protolytic and spectrophotometric characteristics of Quinoline Yellow WS, a water-soluble derivative. researchgate.netx-mol.net These studies propose probable pathways for dye protonation and form the basis for calculating the distribution of its acid-base forms. researchgate.netx-mol.net
Researchers utilize DFT to optimize the molecular structure, analyze natural bond orbitals (NBO), and study frontier molecular orbitals (FMOs). niscpr.res.in For instance, DFT calculations at the B3LYP/6–31 G′(d,p) level of theory have been used to optimize the geometry of quinoline derivatives. nih.gov Such calculations are crucial for understanding the kinetic and thermodynamic stability of the molecule. nih.gov The accuracy of DFT is highly dependent on the choice of functionals and basis sets, which are selected based on the specific properties being investigated. mdpi.com
Table 1: Key Parameters from DFT Calculations for Quinoline Derivatives
| Parameter | Significance | Typical Computational Level |
| Ground State Energy | Indicates the stability of the molecule. | B3LYP/6-31G |
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles. | B3LYP/6-31G |
| HOMO-LUMO Gap | Relates to the chemical reactivity and electronic transitions. | B3LYP/6-31G |
| NBO Analysis | Investigates charge transfer and donor-acceptor interactions. | B3LYP/6-31G |
This table is a representative example based on common practices in computational chemistry for similar molecules.
While DFT is a workhorse in computational chemistry, ab initio and post-Hartree-Fock methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. The Hartree-Fock (HF) method itself is a starting point that does not fully account for electron correlation. iaea.org Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MPx) and coupled-cluster theory, build upon the HF results to include these crucial interactions. iaea.org
These higher-level methods are computationally more demanding but offer greater accuracy for properties like excitation energies and for systems where electron correlation is particularly strong. iaea.org For complex systems, multiconfigurational methods may be necessary to accurately describe the electronic structure, especially in cases of strong static correlation where the single-determinant HF wavefunction is inadequate. iaea.org The choice between these methods depends on the desired accuracy and the computational resources available.
Excited State Theoretical Investigations
Understanding the behavior of Quinoline Yellow SS upon absorption of light is critical for applications such as dyes and pigments. Theoretical investigations of its excited states can elucidate the mechanisms of photostability and deactivation.
Recent spectroscopic studies suggest that Quinoline Yellow SS exhibits Excited-State Intramolecular Proton Transfer (ESIPT), which may contribute to its photostability. atamanchemicals.com ESIPT is a process where a proton moves within a molecule after it has been excited by light. nih.gov This can lead to the formation of a tautomer with different photophysical properties. rsc.org
Theoretical modeling of ESIPT in quinoline derivatives often involves time-dependent density functional theory (TD-DFT) to explore the potential energy surfaces of the excited states. rsc.org Studies on related quinophthalone (QPH) dyes using femtosecond transient absorption spectroscopy and DFT/TD-DFT calculations have revealed an uncommon nitrogen-to-oxygen ESIPT. researchgate.net These calculations indicate that an adiabatic surface crossing between the S1 and S2 states occurs during the photoreaction. researchgate.net Interestingly, unlike many ESIPT systems, QPH does not show tautomer emission, possibly due to rapid internal conversion or back-proton transfer. researchgate.net
The efficiency of a fluorescent molecule is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. Non-radiative processes, such as internal conversion (IC) and intersystem crossing (ISC), dissipate the electronic energy as heat, reducing the fluorescence quantum yield. researchgate.net
Theoretical methods can be used to predict these decay pathways. For heteroaromatic compounds like quinoline, systematic explorations of the S1 potential energy surface are performed to identify the most likely decay routes. rsc.org This involves locating minimum energy conical intersections between electronic states, which facilitate rapid IC, and calculating spin-orbit couplings to determine ISC rates. rsc.org The oscillator strength calculated at the S1 minimum provides insight into the fluorescence emission (FE) process. rsc.org Such calculations have successfully explained the high fluorescence quantum yield of indole (B1671886) compared to other heteroaromatics by comparing the efficiencies of IC, ISC, and FE pathways. rsc.org
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into conformational flexibility and interactions with the surrounding solvent. researchgate.net For a molecule like Quinoline Yellow SS, which can exhibit keto-enol tautomerism, MD simulations can reveal how its shape changes and how it interacts with solvent molecules. rowan.edu
MD simulations have been performed on liquid quinoline to study its translational and rotational diffusion. nih.gov These studies use an effective two-body potential between rigid molecules to model the intermolecular forces. nih.gov The results show how the structure and dynamics of the liquid evolve with temperature. nih.gov In the context of drug design, MD simulations are used to investigate the stability of quinoline derivatives when bound to biological targets, analyzing parameters like root mean square deviation (RMSD), root mean square fluctuation (RMSF), and hydrogen bonding. doi.orgacs.org For Quinoline Yellow, MD simulations can help understand its interaction with proteins, showing how electrostatic and hydrophobic interactions contribute to complex stability. researchgate.net
Application of Chemoinformatics and Machine Learning for Predictive Modeling of Reactivity
The fields of chemoinformatics and machine learning have emerged as powerful tools in computational chemistry, enabling the prediction of molecular properties and reactivity from a compound's structure. researchgate.netscribd.com These data-driven approaches are particularly valuable for complex molecules like Quinoline Yellow SS, where they can forecast behavior, screen for potential applications, and assess environmental interactions without the need for extensive, time-consuming experiments. google.comnih.gov The primary method employed is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net
QSAR/QSPR studies establish a mathematical correlation between a molecule's structural or physicochemical properties, known as descriptors, and a specific activity or property, such as its reactivity. frontiersin.org For dyes like Quinoline Yellow SS, this can involve predicting endpoints such as degradation rates, toxicity, or interaction with other chemical species. researchgate.nettandfonline.com The process begins with the calculation of a wide array of molecular descriptors using computational methods like Density Functional Theory (DFT). nih.govfrontiersin.org These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure.
Machine learning algorithms are then trained on a dataset of known compounds (a "training set") to learn the relationship between the descriptors and the observed reactivity. researchgate.netresearchgate.net Once validated, these models can predict the reactivity of new or untested compounds based solely on their calculated descriptors. google.com
Detailed Research Findings
Research into the predictive modeling of dyes and related heterocyclic compounds has identified several key molecular descriptors that are critical for building accurate QSAR models. frontiersin.org While specific models for Quinoline Yellow SS are not extensively published, findings from studies on broad classes of dyes, including azo and quinoline derivatives, provide a strong foundation for understanding which parameters would be most influential in predicting its reactivity. researchgate.netresearchgate.net
Studies on the degradation of various organic pollutants, including dyes, have successfully used QSAR models to predict reaction kinetics. nih.gov For instance, a model developed for the ozonation of 33 different organic compounds identified Fukui indices (f(+), f(0)) and the minimum partial charge on a carbon atom (q(C)min) as crucial descriptors for predicting the reaction rate constant. nih.gov Another study on the photodegradation of 22 azo dyes found that softness (s) and the most positive and negative partial charges on a carbon atom (qC+, qC-) were key to modeling their photostability. researchgate.net
For the removal of dyes via coagulation with agents like aluminum chloride, QSAR models have shown that parameters like the approximate surface area (SAA) and molecular weight (MW) are highly significant. frontiersin.orgfrontiersin.org This suggests that both steric and electronic factors govern the interaction and subsequent removal.
The table below summarizes key molecular descriptors that are frequently employed in QSAR models for predicting the reactivity of dyes and related organic compounds.
| Descriptor Category | Descriptor Name | Symbol | Significance in Reactivity Modeling |
| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital | EHOMO | Represents electron-donating ability; higher values correlate with higher reactivity towards electrophiles. frontiersin.orgnih.gov |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Represents electron-accepting ability; lower values correlate with higher reactivity towards nucleophiles. nih.gov | |
| HOMO-LUMO Gap | ΔE | Indicates chemical stability; a smaller gap suggests higher reactivity. | |
| Softness | s | A measure of polarizability and reactivity; related to the HOMO-LUMO gap. researchgate.net | |
| Fukui Indices | f(+), f(-), f(0) | Identify the most likely sites for nucleophilic, electrophilic, and radical attack, respectively. nih.gov | |
| Electronic | Partial Charge on Atoms | q | Indicates the distribution of electrons and potential sites for electrostatic interactions. researchgate.netnih.gov |
| Maximum Electrostatic Potential | ESPMAX | Relates to the susceptibility of a molecule to electrophilic attack. frontiersin.org | |
| Geometric/Topological | Molecular Weight | MW | Influences physical properties and transport phenomena. frontiersin.orgfrontiersin.org |
| Surface Area (Approx.) | SAA | Relates to the molecule's size and potential for intermolecular interactions. frontiersin.orgfrontiersin.org |
Machine learning algorithms are the engines that power these predictive models. Different algorithms can be employed depending on the complexity of the relationship being modeled. Deep learning and neural networks, for example, are adept at capturing highly non-linear relationships within large datasets. researchgate.netresearchgate.net
The following table lists common machine learning algorithms and their applications in the context of chemical reactivity prediction.
| Machine Learning Algorithm | Application in Chemical Reactivity Prediction |
| Multiple Linear Regression (MLR) | Establishes a simple linear relationship between descriptors and activity. |
| Partial Least Squares (PLS) | Handles datasets where the number of descriptors is large or descriptors are correlated. frontiersin.org |
| Support Vector Machines (SVM) | Effective for classification (e.g., reactive vs. non-reactive) and regression tasks, finding a hyperplane that best separates data points. researchgate.net |
| Random Forest (RF) | An ensemble method using multiple decision trees to improve prediction accuracy and control for overfitting. researchgate.net |
| Artificial Neural Networks (ANN) | Models complex, non-linear relationships, inspired by the structure of the human brain. researchgate.netresearchgate.netresearchgate.net |
| Directed Message-Passing Neural Networks (D-MPNN) | A type of graph neural network that operates directly on the molecular graph, showing state-of-the-art performance for property prediction. researchgate.net |
By leveraging these chemoinformatic and machine learning techniques, it is possible to construct robust models to predict the reactivity of Quinoline Yellow SS in various scenarios, such as its stability to light, its degradation pathway in the environment, or its interactions within complex formulations. researchgate.netresearchgate.net This predictive capability is invaluable for the rational design of chemical products and for assessing their environmental impact. tandfonline.comfrontiersin.org
Photochemical Behavior and Degradation Mechanisms of Quinoline Yellow Ss
Photoinduced Isomerization Pathways and Kinetics
Recent spectroscopic studies suggest that Quinoline (B57606) Yellow SS exhibits excited-state intramolecular proton transfer (ESIPT). wikipedia.org This process, where a proton moves from a donor to an acceptor group within the same molecule in an excited electronic state, is a potential mechanism contributing to the dye's notable photostability. ESIPT provides a rapid, non-radiative decay channel for the excited state, dissipating the energy that might otherwise lead to photodegradation.
While direct studies on the photoisomerization kinetics of Quinoline Yellow SS are limited, research on structurally related quinoline azo-dye polymers provides valuable insights. researchgate.netnih.gov In these related systems, exposure to UV light (e.g., 365 nm) induces a reversible trans-cis isomerization around the azo (-N=N-) bond. nih.gov The rate of this isomerization is dependent on the chemical substituents attached to the chromophore. researchgate.netnih.gov For instance, the introduction of different electron-donating or electron-withdrawing groups in the phenyl ring of quinoline azo-dyes influences the photoisomerization rates. researchgate.net Although Quinoline Yellow SS itself does not possess an azo group, the principles of photo-induced structural changes in related quinoline derivatives highlight the potential for complex photochemical transformations. Studies on structural isomers of quinoline, such as (E)- and (Z)-phenylvinylnitrile, have also demonstrated successful photo-induced interconversion upon UV excitation. nih.gov
| Compound Type | Observed Phenomenon | Method of Investigation | Key Finding | Reference |
|---|---|---|---|---|
| Quinoline Yellow SS | Excited-State Intramolecular Proton Transfer (ESIPT) | Spectroscopic Study | ESIPT is suggested as a cause for its decent photostability. | wikipedia.org |
| Quinoline Azo-Dye Polymers | trans-cis Photoisomerization | Irradiation with 365 nm light | Isomerization rates depend on substituents in the phenyl ring. | researchgate.netnih.gov |
| (E)-/(Z)-phenylvinylnitrile (Quinoline Isomers) | Photo-induced Isomerization | Ultraviolet hole-filling spectroscopy | Successful interconversion between (E) and (Z) isomers was demonstrated. | nih.gov |
Mechanistic Studies of Photochemical Degradation Pathways
The irreversible breakdown of Quinoline Yellow SS under illumination, or photodegradation, typically occurs through advanced oxidation processes (AOPs) involving highly reactive chemical species. These processes are often facilitated by photocatalysts like titanium dioxide (TiO₂) or silver phosphate (B84403) (Ag₃PO₄). uprp.edumdpi.com
The photodegradation of Quinoline Yellow is significantly driven by reactive oxygen species (ROS). rsc.org When a photocatalyst like TiO₂ is activated by light, it generates electron-hole pairs. uprp.edumdpi.com These charge carriers react with water and dissolved oxygen to form various ROS, including highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). uprp.edumdpi.comrsc.org
These ROS are potent oxidizing agents that can attack the dye molecule, leading to its decomposition. researchgate.net Specifically, the degradation of the quinoline structure is believed to occur primarily through the attack of the pyridine (B92270) ring by superoxide radicals. uprp.edunih.gov The pyridine ring has a lower electron density compared to the benzene (B151609) rings in the molecule, making it more susceptible to nucleophilic attack by O₂•⁻. uprp.edu While superoxide radicals play a predominant role, hydroxyl radicals also contribute to the degradation process, typically by attacking the benzene rings. nih.govmdpi.com The involvement of photogenerated holes as oxidizing agents has also been noted, particularly in studies using scavengers like ethylenediaminetetraacetic acid (EDTA), which hinder the formation of •OH radicals. rsc.org
The degradation process involves the cleavage of key chemical bonds within the Quinoline Yellow molecule. The attack by ROS initiates a cascade of reactions that break down the chromophoric structure responsible for its color. acs.org The primary target for degradation is the quinoline ring system. uprp.edunih.gov
The attack on the pyridine part of the quinoline moiety leads to the cleavage of carbon-nitrogen (C-N) bonds, resulting in the opening of this heterocyclic ring. nih.gov This initial step is crucial as it disrupts the conjugated system of the dye, leading to decolorization. Subsequent reactions lead to the fragmentation of the entire molecule into smaller organic intermediates. acs.org While Quinoline Yellow SS (C.I. 47000) lacks a nitrogen-nitrogen (N-N) bond, this type of bond cleavage is a primary degradation pathway for related azo dyes, where ROS attack the -N=N- double bond. uprp.edumdpi.com
The photocatalytic degradation of Quinoline Yellow results in the formation of numerous smaller organic molecules before complete mineralization to CO₂, H₂O, and inorganic ions occurs. The identification of these intermediates is critical for understanding the degradation pathway.
In studies involving the photocatalytic degradation of Quinoline Yellow with Ag₃PO₄, at least eight distinct intermediate products were identified using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). mdpi.comresearchgate.net Similarly, the degradation of the basic quinoline structure over TiO₂ has been shown to produce intermediates such as 2-aminobenzaldehyde, 2-quinolinone, and 4-quinolinone, resulting from the attack on the pyridine ring. nih.gov The formation of 5-hydroxyquinoline (B119867) was attributed to the less frequent attack by hydroxyl radicals on the benzene ring. nih.gov The degradation of ciprofloxacin, which contains a quinoline core, also results in metabolites formed by the loss of side chains, indicating ring stability can be overcome. oatext.com
| Parent Compound | Degradation Condition | Identified Intermediates/By-products | Reference |
|---|---|---|---|
| Quinoline Yellow | Photocatalysis with Ag₃PO₄ | At least eight degradation products identified via UHPLC-HRMS. | mdpi.comresearchgate.net |
| Quinoline | Photocatalysis with TiO₂ | 2-aminobenzaldehyde, 2-quinolinone, 4-quinolinone, 5-hydroxyquinoline. | nih.gov |
| Quinoline | Electro-Fenton Process | Various hard-to-degrade by-products. | mdpi.com |
Factors Governing Photostability and Degradation Rates in Diverse Environments
The efficiency and rate of Quinoline Yellow's photodegradation are not constant but are influenced by a variety of environmental and operational parameters. nih.gov
Key factors include:
Catalyst Type and Concentration: The choice of photocatalyst significantly affects degradation efficiency. For example, Ag₃PO₄ has been shown to be 1.6 times more efficient than the commonly used TiO₂ Degussa P25 for degrading Quinoline Yellow under UVA light. mdpi.com The concentration of the catalyst is also crucial; increasing the catalyst dosage generally enhances the degradation rate up to an optimal point by providing more active sites and generating more ROS. uprp.eduresearchgate.net However, excessively high concentrations can lead to light scattering and reduced efficiency. uprp.edu For instance, with TiO₂ nanoparticles, concentrations of 0.010 and 0.015 g/L were found to be more efficient for degrading Quinoline Yellow than higher concentrations of 0.025 and 0.050 g/L. uprp.edu
Initial Dye Concentration: Higher initial concentrations of the dye can decrease the degradation rate. nih.govresearchgate.net This is because more dye molecules compete for the limited number of active sites on the photocatalyst and can absorb a significant fraction of the incident light, preventing it from reaching the catalyst surface (a self-screening effect). researchgate.net
pH of the Solution: The pH of the aqueous medium affects the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. nih.govresearchgate.netresearchgate.net The optimal pH for Quinoline Yellow degradation using Ag₃PO₄ was found to be around 7. mdpi.com
Presence of Other Substances: The presence of other organic and inorganic compounds in the water can affect the degradation rate by competing for reactive species or deactivating the photocatalyst. uprp.edu
| Factor | Effect on Degradation Rate | Mechanism/Reason | Reference |
|---|---|---|---|
| Catalyst Concentration | Increases to an optimum, then may decrease. | Higher concentration provides more active sites but can cause light scattering at excessive levels. | uprp.eduresearchgate.net |
| Initial Dye Concentration | Decreases with increasing concentration. | Competition for active sites and self-screening effect of dye molecules. | nih.govresearchgate.net |
| pH | Rate is pH-dependent. | Affects catalyst surface charge and dye speciation, influencing adsorption. Optimal pH ~7 for Ag₃PO₄. | mdpi.comnih.govresearchgate.net |
| Catalyst Type | Varies significantly. | Different catalysts have different band gaps, surface areas, and efficiencies (e.g., Ag₃PO₄ > TiO₂ P25). | mdpi.com |
Chemical Reactivity and Interaction Studies of Quinoline Yellow Ss
Reaction Mechanisms with Organic Functional Groups
The primary reaction defining Quinoline (B57606) Yellow SS is its synthesis, which involves the fusion of phthalic anhydride (B1165640) with quinaldine (B1664567) (2-methylquinoline) at elevated temperatures (190–220°C), often catalyzed by zinc chloride. This reaction is a condensation process that proceeds through a Friedel-Crafts acylation mechanism, where the electrophilic carbonyl carbon of the anhydride attacks the aromatic ring of quinaldine.
Beyond its synthesis, Quinoline Yellow SS can undergo several other chemical reactions:
Oxidation: The compound can be oxidized to yield various quinoline derivatives.
Reduction: Reduction reactions can convert the dye into different reduced forms.
Substitution: The molecule can participate in substitution reactions where functional groups are replaced by others.
Free-Radical Reactions: The broader class of quinolines can be synthesized via free-radical mechanisms. chemrxiv.org Depending on the substituents on the aromatic ring (electron-donating or electron-withdrawing), the reaction can proceed through either nucleophilic or electrophilic pathways. chemrxiv.org
A patented solvent-free synthesis method uses an excess of phthalic anhydride, which acts as both a reactant and a solvent, improving reaction kinetics.
| Reaction Type | Reagents/Conditions | Products | Mechanism |
| Synthesis | Phthalic anhydride, Quinaldine, 190–220°C, Zinc chloride catalyst | 2-(2-quinolyl)-1,3-indandione (Quinophthalone) | Friedel-Crafts Acylation |
| Oxidation | Oxidizing agents | Quinoline derivatives | - |
| Reduction | Reducing agents | Reduced forms of Quinoline Yellow | - |
| Substitution | Various reagents (e.g., polyphosphoric acid) | Substituted quinoline derivatives | - |
| Sulfonation | Sulfonating agents | Quinoline Yellow WS (water-soluble) wikipedia.orgwikipedia.org | Electrophilic Aromatic Substitution |
Coordination Chemistry and Interactions with Metal Ions
The quinoline structure, with its nitrogen heteroatom and potential for various functional groups, exhibits a significant capacity for coordinating with metal ions. researchgate.netmdpi.com Quinolone compounds can act as bidentate ligands, binding to metal ions through different atoms depending on the conditions. mdpi.com This interaction is often pH-dependent. mdpi.com
Research has demonstrated the formation of complexes between quinoline derivatives and a variety of metal ions:
Copper (Cu(II)): Quinoline-based ligands form complexes with copper(II) salts (e.g., Cu(OAc)₂, CuSO₄, Cu(NO₃)₂, and CuCl₂). mdpi.com These complexes have shown catalytic activity, particularly in the oxidation of catechol to o-quinone. mdpi.com The specific copper salt used influences the catalytic efficiency of the resulting complex. mdpi.com
Lanthanide Ions: Quinolones readily form complexes with lanthanide ions. mdpi.com This binding capacity is utilized in developing sensitive and selective analytical methods for quantification due to the unique spectroscopic properties of the resulting complexes. mdpi.com
Other Divalent Metals (M(II)): Studies have synthesized mixed ligand complexes using 8-hydroxyquinoline (B1678124) (a related compound) and an amino acid with various divalent metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net
| Metal Ion | Ligand Type | Complex Characteristics & Applications |
| Copper (Cu(II)) | Quinoline derivatives | Catalyzes the oxidation of catechol to o-quinone. mdpi.com |
| Lanthanide Ions | Quinolones | Forms complexes with unique spectroscopic properties used in analytical methods. mdpi.com |
| Various M(II) Ions | 8-Hydroxyquinoline | Forms solid crystalline mixed-ligand complexes. researchgate.net |
Degradation in Response to Various Chemical Agents (e.g., Acids, Bases, Oxidants, Reductants)
The degradation of Quinoline Yellow, particularly its water-soluble form, has been studied in the context of environmental remediation. Advanced oxidation processes, such as photocatalysis, have proven effective.
Photocatalytic Degradation:
Using Polyaniline/TiO₂ nanocomposites , Quinoline Yellow can be degraded under UV irradiation. researchgate.net The degradation process involves an electrophilic attack on the chromophore centers of the dye molecule. researchgate.net The efficiency of this process is sensitive to the chemical environment. The rate of degradation decreases with an increasing concentration of HCl and is influenced by the type of acid present, following the order: H₂SO₄ > H₃PO₄ > HCl > HNO₃. researchgate.net The rate is also retarded by an increase in the initial dye concentration and pH. researchgate.net
Using Silver Phosphate (B84403) (Ag₃PO₄) , the dye can be effectively degraded under both UVA and visible light. researchgate.net Optimal degradation was achieved at a catalyst concentration of 0.5 g·L⁻¹ and a neutral pH (~7). researchgate.net This method led to the almost complete mineralization of the dye, as confirmed by Total Organic Carbon (TOC) analyses. researchgate.net
Reactivity with Chemical Agents:
Acids: The addition of acids can diminish the catalytic activity of related ruthenium-quinolinethiolate complexes, indicating sensitivity to acidic conditions. uoguelph.ca In voltammetric analysis, increasing the concentration of hydrochloric acid as a supporting electrolyte did not affect the peak current but shifted the peak potential to less negative values. mdpi.com
Oxidants: Quinoline Yellow SS can undergo violent reactions with strong oxidizing agents. carlroth.com It is advised to avoid contact with materials like nitrates, oxidizing acids, and chlorine bleaches. scbt.com
| Degradation Method | Catalyst/Agent | Conditions | Effect/Outcome |
| Photocatalysis | Polyaniline/TiO₂ | UV irradiation, varying pH and acid type | Degradation rate is enhanced by UV light but retarded by increasing pH and certain acids (e.g., HCl). researchgate.net |
| Photocatalysis | Ag₃PO₄ | UVA/Visible light, pH ~7 | Efficient degradation and almost complete mineralization of the dye. researchgate.net |
| Chemical Reactivity | Strong Oxidizers | Direct contact | Potential for violent reaction or ignition. carlroth.comscbt.com |
| Chemical Reactivity | Acids (e.g., HCl) | Varies | Can alter electrochemical properties and affect the activity of related metal complexes. uoguelph.camdpi.com |
Solid-State Chemical Reactivity and Stability Under Environmental Stressors
Quinoline Yellow SS is generally considered to be a stable compound under normal ambient conditions for storage and handling. scbt.comcarlroth.com
Thermal Stability: The dye exhibits good heat stability. ranbarr.comchemiis.com However, it undergoes decomposition at high temperatures. Safety data indicates decomposition begins to occur at temperatures between 363.2°C and 367°C. carlroth.comcarlroth.com
Photostability: The compound is reported to have moderate to good lightfastness. ranbarr.comchemiis.com Recent spectroscopic studies suggest that Quinoline Yellow SS exhibits excited-state intramolecular proton transfer (ESIPT), a phenomenon that may be responsible for its decent photostability. wikipedia.orgatamanchemicals.com
Reactivity: In its solid state, the material is not considered reactive under normal ambient conditions and is non-combustible. carlroth.comcarlroth.com However, a significant hazard exists when it comes into contact with strong oxidizing agents, which can lead to ignition. scbt.com
Environmental Degradation: While chemically stable, aromatic structures like quinoline can be subject to fungal degradation, which typically occurs as a secondary metabolic event when essential nutrients become limited. scbt.com
| Stressor | Observation | Details |
| Temperature | Good thermal stability, decomposes at high temperature | Decomposition occurs >363 °C. carlroth.comcarlroth.com |
| Light (UV/Visible) | Decent photostability | Believed to be due to Excited-State Intramolecular Proton Transfer (ESIPT). wikipedia.orgatamanchemicals.com |
| Oxidizing Agents | Incompatible | Can result in ignition or violent reaction. carlroth.comscbt.com |
| Ambient Conditions | Stable | Stable under normal storage and handling temperatures and pressures. carlroth.com |
Advanced Research Directions and Future Outlook
Design and Synthesis of Novel Quinophthalone Derivatives with Enhanced Specificities
The rational design and synthesis of new quinophthalone molecules is a primary focus of current research, aiming to produce derivatives with properties tailored for specific high-tech applications. A key strategy involves modifying the core quinophthalone structure to fine-tune its optical, thermal, and chemical characteristics. mdpi.comresearchgate.net
A notable example is the recent development of a novel quinophthalone derivative, 4,5,6,7-tetrachloro-2-(2-(3-hydroxy-1-oxo-1H-cyclopenta[b]naphthalen-2-yl)quinolin-4-yl)isoindoline-1,3-dione (TCHCQ), designed as a yellow colorant for green color filters in image sensors. mdpi.comresearcher.liferesearchgate.net The research was motivated by the limitations of existing commercial colorants like Pigment Yellow 138 (Y138), particularly their insufficient absorption in the blue region of the spectrum (~435 nm), which is crucial for accurate color reproduction in image sensors. mdpi.com The synthesis of TCHCQ involves adjusting the conjugation length and substitution positions on the tetrachloroisoindoline-1,3-dione moiety to optimize its absorption wavelength range. mdpi.com
This targeted design resulted in a molecule with significantly enhanced performance compared to the industry standard. TCHCQ demonstrates a superior molar extinction coefficient, better solubility in industrial solvents like propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA), and excellent thermal stability, with a decomposition temperature exceeding 450 °C. mdpi.comresearchgate.net Such research highlights a trend towards creating functionally optimized dyes where specific molecular architectures lead to measurable improvements in performance for demanding applications. sioc-journal.cn
| Property | TCHCQ (Novel Derivative) | Y138 (Commercial Standard) | Enhancement Factor |
|---|---|---|---|
| Max. Absorption Wavelength (λmax) in solution | 470 nm | 457 nm | N/A |
| Molar Extinction Coefficient (εmax) | 2.87 × 10⁵ L/mol·cm | 2.37 × 10⁵ L/mol·cm | 1.21x |
| Solubility in PGMEA | 0.165 M | ~0.145 M | 1.14x |
| Decomposition Temperature (Td) | > 450 °C | Not specified, but TCHCQ is noted as excellent | N/A |
Computational-Guided Discovery of Structure-Reactivity Relationships
Computational chemistry is becoming an indispensable tool for accelerating the discovery of new quinophthalone derivatives and understanding their behavior at a molecular level. Techniques such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TDDFT), and Quantitative Structure-Activity Relationship (QSAR) models are heavily utilized. nih.govnih.gov
Researchers use DFT and TDDFT calculations to investigate the excited-state dynamics of quinophthalone (QPH). nih.govresearchgate.net These studies have revealed complex photophysical processes, such as an uncommon N-to-O excited-state intramolecular proton transfer (ESIPT) between the quinoline (B57606) and carbonyl moieties, which are traditionally considered photobases. nih.govresearchgate.net Theoretical modeling helps to explain experimental observations from techniques like femtosecond transient absorption spectroscopy and can predict how structural modifications will influence these photochemical pathways. nih.govresearchgate.net For instance, modeling has been used to explore the nonadiabatic events of ESIPT that originate from a three-state conical intersection in quinophthalone, providing deep insights into its fundamental photochemistry. researchgate.netiisertvm.ac.in
Furthermore, QSAR models are being developed to predict the properties and potential impact of these compounds. nih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or environmental fate. nih.gov For example, QSAR can be used to estimate the octanol-water partition coefficient (log Kow), which helps in predicting how a quinophthalone pigment might behave in aquatic systems. This predictive power is crucial for designing safer and more environmentally benign dyes and for prioritizing compounds for further experimental testing. nih.gov
In-Depth Mechanistic Elucidation of Environmental Degradation Pathways
Understanding how quinophthalone dyes degrade in the environment is critical for assessing their long-term impact. Research in this area focuses on identifying the mechanisms and products of their decomposition, particularly through photolysis (degradation by light). osti.gov
A study on the photolysis of Solvent Yellow 33 (a quinophthalone dye) on soil surfaces found that the dye initially undergoes rapid photodegradation, followed by a much slower loss rate. osti.gov This suggests that a fraction of the dye becomes photochemically protected, likely by being adsorbed within the soil matrix. The study identified the primary photolysis products as 2-carboxyquinoline and phthalic anhydride (B1165640). osti.gov The formation of these products is consistent with a reaction mechanism involving sensitized photo-oxidation by singlet oxygen. osti.govresearchgate.net This process occurs when the dye molecule absorbs light, enters an excited state, and then transfers that energy to molecular oxygen (O₂), creating highly reactive singlet oxygen (¹O₂), which then attacks the dye molecule itself. researchgate.net
The effect of antioxidants on the photostabilization of Solvent Yellow 33 in various polymer media has also been investigated. researchgate.net It was found that singlet oxygen quenchers conferred improved resistance to photodegradation, further supporting the role of a singlet oxygen-mediated degradation mechanism. researchgate.net This detailed mechanistic understanding is essential for developing more stable dyes for outdoor applications and for designing strategies to mitigate their environmental persistence.
Exploration of Emerging Applications in Chemical Sensing and Advanced Imaging, focusing on Chemical Principles
The unique photophysical properties of quinophthalone derivatives are being harnessed for emerging applications beyond traditional coloration, particularly in chemical sensing and advanced imaging systems. mdpi.comamoghchemicals.in The core chemical principle lies in designing molecules whose optical properties (absorption or emission) change predictably in response to a specific chemical or physical stimulus.
The development of novel quinophthalone derivatives for color filters in image sensors is a prime example. mdpi.comresearchgate.net The chemical principle for this application is based on molecular engineering to achieve specific optical transmittance characteristics. An ideal yellow colorant for this purpose must exhibit very low transmittance (high absorption) in the blue region of the spectrum (e.g., <5% at 435 nm) while simultaneously showing high transmittance in the green region (e.g., >90% at 530 nm). researchgate.net The synthesis of derivatives like TCHCQ, with its enhanced molar extinction coefficient and optimized absorption maximum, directly addresses this need. mdpi.com By modifying the molecule's conjugated π-electron system, researchers can precisely control the energies of light it absorbs, allowing it to function as a highly efficient filter. mdpi.com
While direct applications in chemical sensing are still an emerging area for this specific class, the fundamental principles demonstrated in the ESIPT studies suggest potential. nih.gov Molecules that undergo ESIPT often exhibit dual fluorescence, and the ratio of the two emission bands can be sensitive to the local environment (e.g., polarity, pH, presence of metal ions). This opens a potential avenue for designing quinophthalone-based ratiometric fluorescent sensors in the future.
Interdisciplinary Investigations with Other Scientific Disciplines for Broadened Chemical Understanding
Progress in quinophthalone chemistry is increasingly driven by interdisciplinary collaborations that merge expertise from various scientific fields. This synergy is crucial for tackling complex challenges and unlocking new applications.
Chemistry and Materials Science: The development of high-performance colorants for LCDs and image sensors is a direct result of collaboration between synthetic organic chemists and materials scientists. mdpi.comresearchgate.net Chemists design and synthesize novel dye molecules, while materials scientists incorporate them into polymer films and evaluate their performance and stability within a device context. researchgate.net
Photochemistry and Computational Science: The deep understanding of the excited-state dynamics of quinophthalone was achieved by combining experimental femtosecond spectroscopy with high-level theoretical calculations (DFT/TDDFT). nih.govresearchgate.net This partnership allows researchers to visualize and understand ultrafast molecular processes that are impossible to observe through experimentation alone. researchgate.net
Environmental and Analytical Chemistry: Studies on the degradation of quinophthalone dyes require a combination of environmental science to simulate natural conditions (e.g., photolysis on soil) and advanced analytical chemistry to identify the resulting degradation products, often present at very low concentrations. osti.gov
These interdisciplinary efforts are essential for moving beyond traditional applications and exploring the full potential of quinophthalone derivatives as functional materials in electronics, environmental monitoring, and beyond. amoghchemicals.in
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing Spirit Yellow's structural and chemical properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm molecular structure, referencing deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS). For quantitative purity analysis, integrate peak areas and compare against known impurities .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to determine molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives, while electron impact (EI) suits volatile analogs .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water gradient) and column (C18 reverse-phase) to assess purity. Validate retention times using certified reference materials .
Q. How can researchers ensure the reproducibility of this compound synthesis in academic settings?
Methodological Answer:
- Detailed Experimental Protocols : Document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps (recrystallization, column chromatography). Use IUPAC nomenclature for reagents and avoid ambiguous terms like "stirred vigorously" .
- Supporting Information : Include raw spectral data (e.g., NMR, IR) in supplementary files, formatted as .PDF or .CSV for transparency. Cross-reference batch numbers and supplier details (e.g., Sigma-Aldrych Lot#) .
Q. What are the standard protocols for assessing this compound's stability under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to controlled humidity (40–75% RH), temperature (25–60°C), and light (UV-Vis irradiation) over 1–4 weeks. Monitor degradation via HPLC peak area reduction ≥5% .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at room temperature. Use differential scanning calorimetry (DSC) to identify phase transitions or decomposition thresholds .
Advanced Research Questions
Q. How should conflicting data on this compound's biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be analyzed methodologically?
Methodological Answer:
- Systematic Review Framework : Aggregate data from PubMed, Scopus, and Web of Science. Use PRISMA guidelines to screen studies, focusing on variables like cell lines (e.g., HeLa vs. HEK293), assay protocols (MTT vs. ATP luminescence), and dosage ranges (IC₅₀ variability) .
- Meta-Regression : Statistically control for confounding factors (e.g., solvent DMSO concentration, incubation time). Apply funnel plots to assess publication bias .
Q. What experimental designs are optimal for comparative studies of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Workflow :
Derivatization : Introduce functional groups (e.g., hydroxyl, nitro) at specific positions via regioselective reactions.
In Silico Screening : Perform molecular docking (AutoDock Vina) to predict binding affinity against target proteins (e.g., COX-2, EGFR).
In Vitro Validation : Prioritize derivatives with ≥50% inhibition in enzyme assays. Normalize data against positive controls (e.g., aspirin for COX-2) .
Q. What strategies are effective in elucidating the metabolic pathways of this compound in vitro?
Methodological Answer:
- Hepatocyte Microsomal Assays : Incubate this compound (10 μM) with human liver microsomes (HLM) and NADPH cofactor. Quench reactions at 0, 15, 30, and 60 minutes. Identify metabolites via UPLC-QTOF-MS/MS, comparing fragmentation patterns against databases (e.g., Metlin) .
- CYP450 Inhibition Studies : Use fluorescent probes (e.g., CYP3A4: midazolam) to assess enzyme inhibition. Calculate IC₅₀ values with non-linear regression models .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across solvents?
Methodological Answer:
- Standardized Solubility Protocols :
| Solvent | Temperature (°C) | Stirring Rate (rpm) | Saturation Criteria |
|---|---|---|---|
| DMSO | 25 ± 0.5 | 200 | No precipitate in 24h |
| Ethanol | 40 ± 0.5 | 300 | Clear solution after centrifugation (10k rpm, 10min) |
- Reference IUPAC’s Solubility Data Series for solvent polarity indexes and Hansen solubility parameters .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
